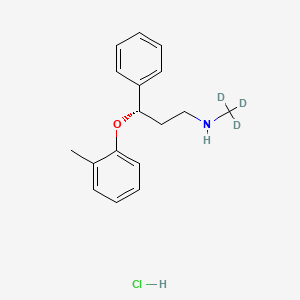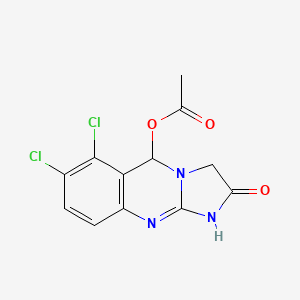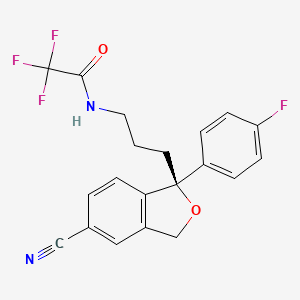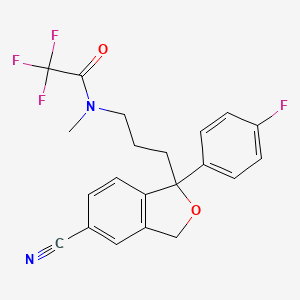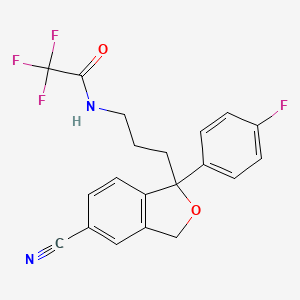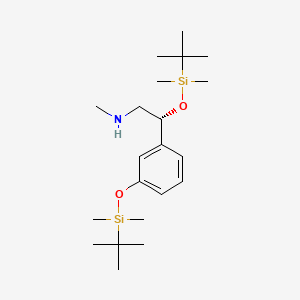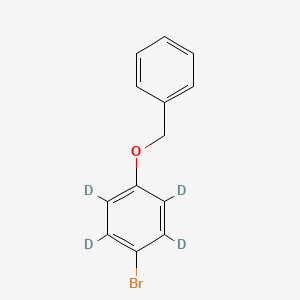
Benzyl 4-(Bromophenyl)-ether-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(Bromophenyl)-ether-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(Bromophenyl)-ether-d4 typically involves the etherification of 4-bromophenol with benzyl alcohol-d4. This reaction is usually catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions: Benzyl 4-(Bromophenyl)-ether-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl ether.
Common Reagents and Conditions:
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products:
Substitution: Formation of various substituted phenyl ethers.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of de-brominated phenyl ethers.
科学研究应用
Benzyl 4-(Bromophenyl)-ether-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studying reaction mechanisms and kinetics.
Biology: Used in labeling studies to track metabolic pathways and interactions.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Benzyl 4-(Bromophenyl)-ether-d4 involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the benzyl group undergoes oxidative cleavage to form aldehyde derivatives. The presence of deuterium atoms influences the reaction kinetics and pathways, providing valuable insights into the reaction mechanisms.
相似化合物的比较
Benzyl 4-bromophenyl ether: Non-deuterated version with similar reactivity but different spectroscopic properties.
Benzyl 4-chlorophenyl ether: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Benzyl 4-fluorophenyl ether: Contains fluorine, offering unique properties in terms of reactivity and stability.
Uniqueness: Benzyl 4-(Bromophenyl)-ether-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic signatures. This makes it particularly valuable in analytical and research applications where precise measurements and tracking are required.
属性
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSGILAXUXMGI-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
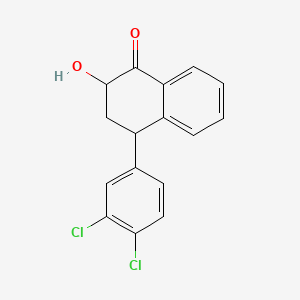
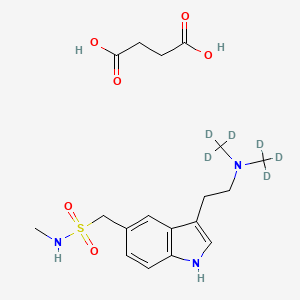


![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
